2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol
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Overview
Description
2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol is a crystalline compound known for its potential use as a fibroblast growth factor receptor (FGFR) inhibitor. This compound has shown promise in the treatment of cancer due to its ability to inhibit specific molecular pathways involved in tumor growth and progression .
Preparation Methods
The synthesis of 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol involves several steps. The key starting materials include 3,5-dichloropyridine and indazole derivatives. The synthetic route typically involves:
Formation of the indazole core: This is achieved through cyclization reactions.
Attachment of the ethoxy group: This step involves etherification reactions.
Vinylation: Introduction of the vinyl group through coupling reactions.
Formation of the pyrazole ring: This is done through cyclization and subsequent functionalization to attach the ethanol group
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or aldehydes.
Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying cellular pathways and mechanisms.
Medicine: Its primary application is in cancer research, where it acts as an FGFR inhibitor, potentially leading to new cancer therapies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol involves inhibition of the FGFR pathway. By binding to the FGFR, it prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased cancer cell apoptosis .
Comparison with Similar Compounds
Similar compounds include other FGFR inhibitors such as:
- Erdafitinib
- Pemigatinib
- Infigratinib
Compared to these compounds, 2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol may offer unique advantages in terms of specificity and potency, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
Molecular Formula |
C21H19Cl2N5O2 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[4-[2-[5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27) |
InChI Key |
GKJCVYLDJWTWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO |
Origin of Product |
United States |
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